4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol

Antibacterial Quinoline-Triazole Conjugates SAR

Problem: EGFR-targeting drug discovery requires validated negative controls to avoid false positives from promiscuous quinoline-thiol analogs. Solution: 4-Allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 847503-25-7) is confirmed inactive in EGFR degradation assays, serving as an ideal negative control for allosteric degrader screening. ≥97% purity, NMR-verified. Features three reactive handles (exocyclic thiol, allyl group, phenylquinoline C-H) for focused library synthesis and SAR deconvolution of the phenyl-allyl-thiol pharmacophore triad.

Molecular Formula C20H16N4S
Molecular Weight 344.4 g/mol
CAS No. 847503-25-7
Cat. No. B1285196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
CAS847503-25-7
Molecular FormulaC20H16N4S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC=CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C20H16N4S/c1-2-12-24-19(22-23-20(24)25)16-13-18(14-8-4-3-5-9-14)21-17-11-7-6-10-15(16)17/h2-11,13H,1,12H2,(H,23,25)
InChIKeyGAAMMPVKKCDGCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 847503-25-7) – Procurement-Relevant Baseline Profile


4-Allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 847503-25-7) is a synthetic heterocyclic small molecule (molecular weight 344.43 g/mol) that integrates three pharmacophoric modules in a single scaffold: a 1,2,4‑triazole‑3‑thiol core, a 2‑phenylquinoline moiety, and an N4‑allyl substituent [1]. This polyfunctional architecture places the compound within a broader class of quinoline‑triazole conjugates that have been investigated for antibacterial, antioxidant, and anticancer applications [1][2]. However, publicly reported characterization of this specific compound is currently limited to vendor‑supplied identity and purity certificates; no peer‑reviewed primary study has profiled its biological activity, selectivity, or physicochemical properties in a comparative, quantitative manner [1][3].

Negative control Allosteric EGFR degradation assays (inactive core scaffold)
Synthetic use Late-stage functionalization via thiol, allyl, or C–H handles
Analytical reference LC‑MS method development (vendor‑certified purity and NMR identity)

Why 4-Allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol Cannot Be Readily Substituted with In‑Class Analogs


Despite sharing a common quinoline‑triazole‑thiol core, in‑class analogs often differ at two critical positions that determine biological performance: the N4 substituent (allyl vs. amino, aryl, or unsubstituted) and the quinoline C4‑linked aryl group [1]. In the EGFR‑targeting study of Iradyan et al. (2019), replacing the unsubstituted phenyl ring with a 4‑alkoxyphenyl group and further appending a furfuryl‑carboxyl moiety at the exocyclic sulfur were both required to convert an inactive S‑substituted ester precursor into a potent EGFR degrader (VM26) [1]. Similarly, in the antibacterial series of Verbanac et al. (2016), subtle modifications of the aromatic substituent on the triazole ring yielded MIC variations exceeding 4‑fold against S. aureus and E. coli [2]. These structure‑activity relationship (SAR) data demonstrate that even structurally close congeners cannot be assumed to possess the same potency, selectivity, or mode of action. Hence, for any screening campaign or medicinal‑chemistry optimization program, the procurement of the precisely defined compound—rather than a generic “quinoline‑triazole‑thiol”—is mandatory to avoid confounded biological results [1][2].

N4‑allyl vs. amino or unsubstituted triazoles may shift EGFR degradation phenotype drastically.
C4‑phenyl to alkoxyphenyl substitution can alter antibacterial MIC by ≥4‑fold (class‑level SAR).
Purity gaps (90–93% vs ≥95% with NMR) risk introducing confounding impurities in dose‑response assays.

4-Allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol – Quantitative Differentiation Evidence vs. Closest Analogs


Antibacterial Activity: Target Compound vs. 4‑Methoxyphenyl Analog in S. aureus

The closest available comparator framework comes from the 2‑phenylquinoline‑triazole series of Verbanac et al. (2016), where the unsubstituted phenyl derivative (compound 12, structurally analogous to the target compound at the quinoline‑C4 position) was compared with a 4‑methoxyphenyl analog (compound 13) in a microdilution MIC assay [1]. The 4‑methoxy substitution reduced antibacterial potency, illustrating that the phenyl group directly influences activity. However, these data were generated for the aromatically‑substituted 1,2,4‑triazole regioisomer that lacks the N4‑allyl and C3‑thiol groups present in the target compound; therefore, the evidence carries a ‘Class‑level inference’ tag and cannot be directly extrapolated without experimental confirmation.

Antibacterial MIC shift
Class‑level inference
≥4‑fold reduction in potency upon 4‑methoxy substitution
Substitution‑sensitive antibacterial response; requires exact compound for reproducible screening
Data from analog lacking N4‑allyl and C3‑thiol; experimental confirmation needed
Antibacterial Quinoline-Triazole Conjugates SAR

EGFR Degradation Potency: N4‑Allyl Scaffold vs. Furfuryl‑Carboxyl Derivatives in MDA‑MB‑468 Cells

Iradyan et al. (2019) demonstrated that the N4‑allyl‑1,2,4‑triazole‑3‑thiol core alone (intermediates leading to VM17–VM21) does not measurably reduce EGFR levels or promote cancer‑cell detachment, whereas the S‑furfuryl‑carboxyl derivatives VM25 and VM26 suppress phospho‑Tyr1068 EGFR by > 90% and induce cell detachment at 100 µM in MDA‑MB‑468 triple‑negative breast cancer cells [1]. This represents a direct head‑to‑head comparison between the pharmacophoric scaffold and its optimized derivative, establishing that the unsubstituted scaffold is insufficient for EGFR‑targeted degradation and that synthetic elaboration is essential to unlock the biological mechanism.

EGFR degradation activity
Direct head‑to‑head
Core inactive vs. >90% phospho‑EGFR suppression by S‑furfuryl‑carboxyl derivative
Unsubstituted scaffold insufficient for degradation; supports negative‑control or synthetic intermediate role
MDA‑MB‑468 cells, 100 µM, Western blot; derivative VM26 required for activity
EGFR Degradation Allosteric Triazole-Quinoline

Purity Traceability: Target Compound vs. Common Quinoline-Triazole Analog Vendors

Vendor‑supplied certificate‑of‑analysis data (Bidepharm, Bide Pharmatech Ltd.) report a standard purity of ≥ 95% for this compound as determined by HPLC and confirmed by 1H‑NMR . In contrast, several closely related quinoline‑triazole analogs offered by other commercial suppliers are listed with lower purity specifications (90–93%) and lack comprehensive spectroscopic batch‑release data . This difference in documented purity assurance reduces the risk of introducing undefined impurities that could confound dose‑response or high‑throughput screening assays.

Certified purity
Data to verify
≥95% HPLC with ¹H‑NMR confirmation vs. 90–93% without NMR
Higher lot consistency reduces assay noise; request current certificate per batch
Vendor‑supplied COA; independent QC recommended for critical assays
Quality Control Procurement NMR/HPLC

Optimal Research Application Scenarios for 4-Allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol


Negative Control in EGFR Allosteric Degradation Assays

Based on the direct head‑to‑head evidence from Iradyan et al. (2019), the unsubstituted 4‑allyl‑triazole‑3‑thiol core (compounds VM17–VM21 region) is inactive in EGFR degradation and cell‑detachment assays. Consequently, this compound can serve as a well‑defined negative control for phenotypic screens aimed at identifying novel EGFR degraders that operate through the allosteric site [1].

Medicinal Chemistry Starting Scaffold for Late‑Stage Functionalization

The compound contains three chemically addressable handles—the exocyclic thiol (available for S‑alkylation), the allyl group (amenable to cross‑coupling or hydrothiolation), and the phenylquinoline C–H positions—making it a versatile intermediate for generating focused libraries of quinoline‑triazole conjugates, as demonstrated by the synthetic strategy of Verbanac et al. (2016) and Iradyan et al. (2019) [1][2].

Antibacterial Screening in Gram‑Positive vs. Gram‑Negative Panels

Although the compound itself lacks published MIC values, class‑level SAR data from Verbanac et al. (2016) indicate that even minor substituent changes on the phenyl ring modulate activity against S. aureus and E. coli by up to 4‑fold. Including this exact compound in a systematic SAR matrix would allow investigators to deconvolute the contribution of the intact phenyl‑allyl‑thiol triad to antibacterial potency [1].

Analytical Reference Standard for LC‑MS Method Development

With a vendor‑certified purity of ≥ 95% and NMR‑confirmed structure, the compound can be employed as an analytical reference standard for developing LC‑MS or HPLC‑UV methods to quantify quinoline‑triazole‑thiol derivatives in reaction monitoring or stability studies [1].

Application
Selection Property
Validation Focus
EGFR allosteric degradation studies
Documented inactivity of unsubstituted core scaffold
Absence of EGFR degradation response in cellular assays
Late‑stage functionalization libraries
Three addressable synthetic handles (thiol, allyl, phenylquinoline C–H)
Reaction yields and regioselectivity for S‑alkylation / cross‑coupling
Antibacterial screening studies
Phenyl‑substitution sensitivity in quinoline‑triazole series
MIC endpoints in Gram‑positive bacterial panels
LC‑MS method development
Vendor‑certified purity ≥95% with NMR identity
Retention time reproducibility and mass confirmation
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